Cas no 2386822-34-8 (tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate)

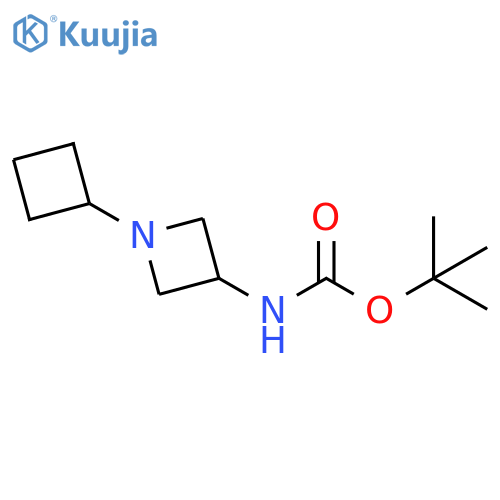

2386822-34-8 structure

商品名:tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate

CAS番号:2386822-34-8

MF:C12H22N2O2

メガワット:226.315283298492

MDL:MFCD32759888

CID:5223687

PubChem ID:165941550

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(1-cyclobutyl-3-azetidinyl)-, 1,1-dimethylethyl ester

- tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate

-

- MDL: MFCD32759888

- インチ: 1S/C12H22N2O2/c1-12(2,3)16-11(15)13-9-7-14(8-9)10-5-4-6-10/h9-10H,4-8H2,1-3H3,(H,13,15)

- InChIKey: MYLSCRXEUIYHJD-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1CN(C2CCC2)C1

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-343935-0.05g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 0.05g |

$587.0 | 2023-09-03 | ||

| Enamine | EN300-343935-10g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 10g |

$3007.0 | 2023-09-03 | ||

| Enamine | EN300-343935-0.5g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 0.5g |

$671.0 | 2023-09-03 | ||

| Enamine | EN300-343935-0.25g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 0.25g |

$642.0 | 2023-09-03 | ||

| Enamine | EN300-343935-10.0g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 10g |

$3992.0 | 2023-05-24 | ||

| Enamine | EN300-343935-2.5g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 2.5g |

$1370.0 | 2023-09-03 | ||

| Enamine | EN300-343935-1.0g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 1g |

$928.0 | 2023-05-24 | ||

| Enamine | EN300-343935-5.0g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 5g |

$2692.0 | 2023-05-24 | ||

| Enamine | EN300-343935-5g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 5g |

$2028.0 | 2023-09-03 | ||

| Enamine | EN300-343935-0.1g |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate |

2386822-34-8 | 0.1g |

$615.0 | 2023-09-03 |

tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

2386822-34-8 (tert-butyl N-(1-cyclobutylazetidin-3-yl)carbamate) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量